

chemical properties and stability of all-transretinoic acid

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An In-depth Technical Guide on the Chemical Properties and Stability of All-Trans-**Retinoic Acid** (ATRA)

Abstract

All-trans-**retinoic acid** (ATRA), a vital derivative of vitamin A, plays a crucial role in cellular differentiation, proliferation, and apoptosis. Its application in pharmaceuticals, particularly in the treatment of acute promyelocytic leukemia and various dermatological conditions, necessitates a thorough understanding of its chemical characteristics and stability profile. This document provides a comprehensive overview of the physicochemical properties of ATRA, its inherent instabilities, and the analytical methodologies employed for its characterization. Detailed experimental protocols and visual representations of its signaling pathway and degradation process are included to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Properties of All-Trans-Retinoic Acid

All-trans-**retinoic acid** is a hydrophobic molecule belonging to the retinoid class of compounds. Its structure consists of a β -ionone ring, a polyunsaturated side chain, and a carboxylic acid group. This unique structure dictates its chemical behavior and biological activity.

Physicochemical Data

A summary of the key physicochemical properties of ATRA is presented in Table 1.



Property	Value	Reference
Molecular Formula	C20H28O2	
Molecular Weight	300.44 g/mol	
Melting Point	180-182 °C	
рКа	~4.9	
Solubility in Water	0.2 mg/L at 25 °C	
Solubility in Organic Solvents	Soluble in DMSO, ethanol, chloroform, and dichloromethane	-
UV-Vis Absorption (λmax)	~350 nm (in ethanol)	-

Spectral Characteristics

The spectral properties of ATRA are crucial for its identification and quantification. The ultraviolet-visible (UV-Vis) spectrum of ATRA in ethanol exhibits a characteristic absorption maximum (λ max) at approximately 350 nm. This absorption is due to the extended system of conjugated double bonds in its polyene chain. The molar absorptivity (ϵ) at this wavelength is a key parameter for quantitative analysis using spectrophotometry.

Stability of All-Trans-Retinoic Acid

A significant challenge in the formulation and handling of ATRA is its inherent instability. It is highly sensitive to several environmental factors, leading to degradation and loss of biological activity.

Sensitivity to Light

ATRA is extremely sensitive to light, particularly in the UV region. Photoisomerization is a primary degradation pathway, where the all-trans configuration is converted to various cis isomers, such as 9-cis, 11-cis, and 13-cis-**retinoic acid**. This process significantly reduces the therapeutic efficacy of the molecule as the biological activity is highly dependent on the all-trans isomeric form. Photo-oxidation can also occur, leading to the formation of various oxidation products.



Sensitivity to Heat

Thermal degradation of ATRA can occur, especially at elevated temperatures. The degradation kinetics are temperature-dependent, following first-order kinetics in many cases. Thermal stress can lead to isomerization and oxidation, similar to photodegradation.

Sensitivity to Oxidation

The polyunsaturated chain of ATRA is susceptible to oxidation. The presence of oxygen, metal ions, and peroxides can accelerate this process. Oxidation can lead to the formation of epoxides, aldehydes, and other degradation products, resulting in a loss of potency and potential formation of toxic byproducts. To mitigate oxidation, ATRA is often handled under an inert atmosphere (e.g., nitrogen or argon) and stored with antioxidants.

Signaling Pathway of All-Trans-Retinoic Acid

ATRA exerts its biological effects by modulating gene expression. This is primarily mediated through its interaction with nuclear receptors.



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Caption: All-trans-retinoic acid (ATRA) signaling pathway.

Experimental Protocols



Accurate assessment of ATRA's purity and stability requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most widely used technique.

HPLC Method for Purity and Stability Analysis

This protocol outlines a common reversed-phase HPLC method for the separation and quantification of ATRA and its isomers.

Instrumentation:

- HPLC system with a UV-Vis detector
- C18 analytical column (e.g., 4.6 mm x 250 mm, 5 μm particle size)

Reagents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Acetic acid (glacial)

Mobile Phase Preparation:

- Prepare a mobile phase consisting of acetonitrile, water, and acetic acid in a ratio of 75:25:0.1 (v/v/v).
- Degas the mobile phase before use.

Standard and Sample Preparation:

- Standard Solution: Accurately weigh and dissolve ATRA in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Protect the solution from light.
- Sample Solution: Dissolve the sample containing ATRA in methanol to a suitable concentration.







Chromatographic Conditions:

• Flow rate: 1.0 mL/min

• Injection volume: 20 μL

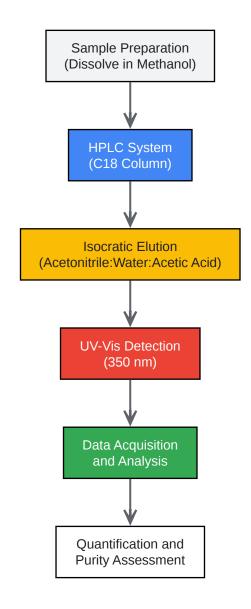
• Column temperature: 25 °C

• Detection wavelength: 350 nm

Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution to determine the retention time and peak area of ATRA.
- Inject the sample solution.
- Identify the ATRA peak in the sample chromatogram by comparing the retention time with the standard.
- Quantify the amount of ATRA in the sample by comparing its peak area to that of the standard. Isomers will have different retention times.





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Caption: Experimental workflow for HPLC analysis of ATRA.

Conclusion

The therapeutic efficacy of all-trans-**retinoic acid** is intrinsically linked to its chemical integrity. A comprehensive understanding of its physicochemical properties and stability is paramount for the development of safe and effective drug products. This guide provides essential data and methodologies to aid researchers and formulation scientists in navigating the challenges associated with this potent molecule. Proper handling, storage, and analytical monitoring are critical to ensure the quality and performance of ATRA-containing pharmaceuticals.



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